molecular formula C19H17N3O5 B2529753 2-(苯并[d][1,3]二氧杂环-5-yloxy)-N-((3-(呋喃-3-基)吡嗪-2-基)甲基)丙酰胺 CAS No. 2034500-96-2

2-(苯并[d][1,3]二氧杂环-5-yloxy)-N-((3-(呋喃-3-基)吡嗪-2-基)甲基)丙酰胺

货号 B2529753
CAS 编号: 2034500-96-2
分子量: 367.361
InChI 键: QMKYKHMYTIIWKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the coupling of various chemical fragments known for their biological activities. For instance, the study in paper describes the synthesis of a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are hybrid molecules combining fragments of known antiepileptic drugs. The synthesis involves the use of coupling reagents like N,N-carbonyldiimidazole (CDI) to generate the final compounds. Similarly, the compound of interest could be synthesized by coupling the appropriate benzo[d][1,3]dioxole and furan-3-yl-pyrazin fragments, potentially using similar coupling chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS in paper . For the compound of interest, similar analytical techniques would likely be employed to confirm its structure. Additionally, the molecular and crystal structure of a related compound, a substituted 2-aminobenzo[b]pyran, was established by X-ray diffraction analysis as mentioned in paper . This suggests that X-ray crystallography could be a valuable tool in determining the precise molecular structure of the compound .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the compound of interest. However, paper describes the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction. This indicates that the benzo[d][1,3]dioxol moiety in the compound of interest might also undergo similar palladium-catalyzed reactions, which could be useful in further functionalizing the molecule or in constructing complex architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest would likely be influenced by its functional groups and overall molecular architecture. The presence of the benzo[d][1,3]dioxol and furan-3-yl-pyrazin moieties suggests potential for specific interactions such as hydrogen bonding, aromatic stacking, and dipole interactions. These interactions could affect the compound's solubility, stability, and reactivity. The papers provided do not offer direct data on the physical and chemical properties of the compound, but studies on similar molecules, such as the anticonvulsant screening and toxicity testing in paper , provide a framework for how the compound's properties might be evaluated in a biological context.

科学研究应用

合成与生物学评估

Kendre 等人 (2015) 的一项研究描述了新型吡唑、异恶唑、苯并恶杂环、苯并噻杂环和苯并二氮杂环衍生物的合成。这些化合物被评估了它们的抗菌、抗真菌和抗炎活性,展示了结构相关化合物开发新治疗剂的潜力 (Kendre, Landge, & Bhusare, 2015)

抗病毒活性

Hashem 等人 (2007) 探索了某些呋喃酮转化为具有对 HAV 和 HSV-1 病毒显着抗病毒活性的杂环系统。这突出了含呋喃化合物的相关性,用于寻找新的抗病毒药物 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007)

细胞毒性评估

Meilert 等人 (2004) 专注于 C15 聚酮类螺环酮的不对称合成及其对各种癌细胞系的细胞毒性评估。这项研究强调了螺环酮结构因其潜在的抗癌特性而受到关注 (Meilert, Pettit, & Vogel, 2004)

抗菌和抗炎剂

Farag 等人 (2011) 报道了合成新的唑类、嘧啶类、吡喃类和苯并/萘并(b)呋喃衍生物,它们包含噻唑并(3,2-a)苯并咪唑部分,并测试了其抗菌和抗炎活性。这说明了在具有复杂杂环结构的化合物中探索的广泛的生物活性 (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011)

属性

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12(27-14-2-3-16-17(8-14)26-11-25-16)19(23)22-9-15-18(21-6-5-20-15)13-4-7-24-10-13/h2-8,10,12H,9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYKHMYTIIWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。